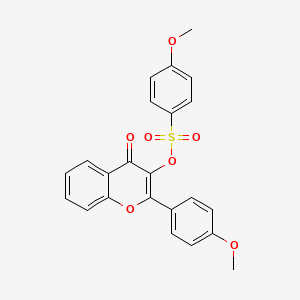

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In

Scientific Research Applications

Catalysis and Organic Synthesis

- Polystyrene-supported TBD Catalysts : Novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been synthesized and characterized for use in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, facilitating the syntheses of Warfarin™ and its analogues with high conversion yields. These catalytic systems are recoverable and reusable, indicating a promising approach for environmentally friendly catalysis (Alonzi et al., 2014).

Antibacterial Research

- Antibacterial Activities : The synthesis and characterization of novel derivatives of 4-hydroxy-chromen-2-one, including 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate, have shown significant antibacterial activities. The study evaluated these compounds against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating their potential as high-level bacteriostatic and bactericidal agents (Behrami & Dobroshi, 2019).

Antimalarial and Anticancer Activities

- Selective Antimalarial/Anticancer Agent : A study has shown that derivatives like 4-methoxyphenyl p-toluenesulfonate exhibit selective antimalarial and anticancer activities. This research suggests that structural modifications to sulfones and sulfonic acid esters can enhance their biological activities, offering pathways for the development of new therapeutic agents (Betts et al., 2006).

Material Science

- Luminescent Lanthanide Coordination Polymers : The reaction of sodium 4-hydroxybenzenesulfonate with lanthanide chlorides has led to the creation of novel luminescent lanthanide coordination polymers. These compounds exhibit interesting luminescence properties, indicating potential applications in the development of new luminescent materials (Yang et al., 2008).

Photochemistry

- Photochromic Thieno-2H-chromene Derivatives : Research into the syntheses of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes reveals the potential of these compounds in the development of materials with photochromic properties. These compounds could be useful in creating smart materials for various applications, including optical data storage and photo-switchable devices (Queiroz et al., 2000).

properties

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7S/c1-27-16-9-7-15(8-10-16)22-23(21(24)19-5-3-4-6-20(19)29-22)30-31(25,26)18-13-11-17(28-2)12-14-18/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEPLKUZXPRLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2820103.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820104.png)

![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)

![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2820118.png)

![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)

![tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2820120.png)

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)

![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/no-structure.png)